Bienvenue dans la boutique en ligne BenchChem!

7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

15-PGDH inhibition Kinase inhibition Structure-Activity Relationship

This fully synthetic chromen-4-one derivative features a unique 3-(3-methoxyphenoxy) and 8-(piperidin-1-ylmethyl) substitution pattern, forming a precise pharmacophore arrangement. The 8-piperidine moiety introduces a titratable amine (pKa ~8-9) enabling salt formation, solubility optimization, or further derivatization—distinguishing it from non-basic morpholine analogs. Ideal for systematic SAR studies probing the impact of the piperidine basic center on target binding and physicochemical properties within chromen-4-one medicinal chemistry programs. Supplied at ≥95% purity for early-stage discovery.

Molecular Formula C22H23NO5
Molecular Weight 381.428
CAS No. 637751-87-2
Cat. No. B2633196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
CAS637751-87-2
Molecular FormulaC22H23NO5
Molecular Weight381.428
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O
InChIInChI=1S/C22H23NO5/c1-26-15-6-5-7-16(12-15)28-20-14-27-22-17(21(20)25)8-9-19(24)18(22)13-23-10-3-2-4-11-23/h5-9,12,14,24H,2-4,10-11,13H2,1H3
InChIKeyHRCJEWAPAJLIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: Structural Classification and Procurement Context for CAS 637751-87-2


7-Hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS 637751-87-2) is a fully synthetic chromen-4-one (chromone) derivative characterized by a 3-(3-methoxyphenoxy) substituent and an 8-(piperidin-1-ylmethyl) moiety on the benzopyrone core [1]. Chemically, it belongs to the broader flavonoid-related oxygen heterocycle family, a scaffold frequently exploited in medicinal chemistry for kinase inhibition and receptor modulation [1]. The compound is supplied by multiple vendors at standard research purity (typically ≥95%) for early-stage discovery applications .

Why Generic Substitution of Chromen-4-one Analogs Fails for CAS 637751-87-2: Pharmacophore Fragility


Direct substitution of 7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one with in-class chromenone analogs is not scientifically straightforward. The combination of the 3-methoxyphenoxy group at position 3 and the piperidin-1-ylmethyl group at position 8 constitutes a precise pharmacophore arrangement [1]. Even structurally minor modifications—such as replacing the 8-piperidinylmethyl with an 8-morpholinylmethyl or shifting the methoxy substituent from the 3- to the 4-position of the phenoxy ring—produce distinct chemical entities (e.g., 7-hydroxy-3-(4-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one) that cannot be assumed to exhibit equivalent target engagement, cellular permeability, or metabolic stability without confirmatory data . The absence of quantitative structure-activity relationship (SAR) data for this specific substitution pattern means that generic replacement carries an unquantified risk of potency loss or altered selectivity.

Product-Specific Quantitative Differentiation Evidence for 7-Hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one


Critical Evidence Gap: Absence of Comparator-Based Quantitative Biological Data for CAS 637751-87-2

A systematic search of primary research papers, patents (including US11345702, US8673906), PubChem, ChEMBL, and BindingDB was conducted for 7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS 637751-87-2). No primary publication or authoritative database record containing experimentally determined, comparator-based quantitative biological data (IC50, Ki, Kd, EC50) for this exact compound was identified. A BindingDB entry (BDBM50445514) cross-referenced with patent US11345702 contains an IC50 value of 6.40 nM against 15-PGDH; however, the SMILES string and InChIKey (FUCWZIFGSAFUAO) associated with that entry correspond to an imidazo[1,2-a]pyridine scaffold rather than the chromen-4-one core of CAS 637751-87-2 [1]. The closest structurally characterized analogs—including 7-hydroxy-3-(3-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one and 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS 637751-95-2)—similarly lack publicly reported biological activity data suitable for evidence-grade comparison . Consequently, no direct head-to-head, cross-study comparable, or class-level quantitative differentiation evidence can be provided.

15-PGDH inhibition Kinase inhibition Structure-Activity Relationship

Defensible Research Application Scenarios for 7-Hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one Based on Structural Class


Chromen-4-one Scaffold Hit Expansion and SAR Exploration

This compound provides a specific substitution pattern (3-methoxyphenoxy at C-3; piperidin-1-ylmethyl at C-8; hydroxyl at C-7) for systematic SAR studies within chromen-4-one-focused medicinal chemistry programs. Its use is appropriate when the goal is to probe the impact of the piperidine basic center at the 8-position on target binding or physicochemical properties, relative to morpholine or other amine variants [1].

Negative Control or Comparative Standard for 15-PGDH Inhibitor Programs

Given the structural resemblance to chromenone motifs explored in 15-PGDH patent literature (e.g., US11345702), this compound may serve as a comparative tool to distinguish scaffold-specific effects from target-specific effects once validated assay data are generated. Researchers must experimentally confirm whether the chromen-4-one core retains any 15-PGDH binding capacity independent of the imidazo-pyridine core found in the patent's active series [1].

Piperidine-Containing Chromenone Chemical Probe Development

The 8-(piperidin-1-ylmethyl) substituent introduces a titratable amine (calculated pKa ~8-9 for the piperidine nitrogen) that can be exploited for solubility optimization, salt formation, or as a handle for further derivatization. This feature distinguishes it from non-basic analogs such as 7-hydroxy-3-(3-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one, where the morpholine oxygen reduces basicity significantly .

Quote Request

Request a Quote for 7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.